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Mechanism of Action and Selectivity

Tenalisib specifically targets the delta (δ) and gamma (γ) isoforms of Class I Phosphoinositide 3-Kinase

(PI3K). These isoforms are primarily expressed in hematopoietic cells, making them attractive targets for

hematologic malignancies while potentially minimizing off-target effects [1].

The table below summarizes its potency and selectivity profile:

Target IC₅₀ (nM) Selectivity over α isoform Selectivity over β isoform

PI3Kδ [2] [3] 24.5 - 25 nM > 300-fold [3] > 100-fold [3]

PI3Kγ [2] [3] 33 - 33.2 nM > 300-fold [3] > 100-fold [3]

Its metabolite, IN0385, also inhibits Salt-Inducible Kinase 3 (SIK3), which may contribute to its overall anti-

tumor effect by modulating additional signaling pathways in the tumor microenvironment [4].
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Clinical trials have established the safety and efficacy of Tenalisib, both as a monotherapy and in

combination with other agents.

Monotherapy in Relapsed/Refractory T-Cell Lymphoma A phase I/Ib study established the Maximum

Tolerated Dose (MTD) at 800 mg twice daily under fasting conditions [5]. Key efficacy and safety results

from this study are:

Parameter Result

Overall Response Rate (ORR) 45.7% (16/35 patients) [5]

Complete Response (CR) 3 patients [5]

Partial Response (PR) 13 patients [5]

Median Duration of Response (DOR) 4.9 months [5]

Most Common Related Grade ≥3 TEAE Transaminase elevation (21% of patients) [5]

Combination Therapy with Romidepsin Based on promising preclinical synergy, a phase I/II study

evaluated Tenalisib in combination with the histone deacetylase (HDAC) inhibitor romidepsin [4]. The

Recommended Phase II Dose (RP2D) was determined to be Tenalisib 800 mg BID orally plus Romidepsin

14 mg/m² IV on days 1, 8, and 15 of a 28-day cycle [4].

Parameter Result

Overall Response Rate (ORR) 63.0% (17/27 evaluable patients) [4]

ORR in PTCL patients 75% [4]

ORR in CTCL patients 53.3% [4]

Complete Response (CR) 25.9% [4]

Partial Response (PR) 37.0% [4]

Median Duration of Response (DOR) 5.03 months [4]
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The most frequent Treatment-Emergent Adverse Events (TEAEs) of any grade in the combination study

included nausea, thrombocytopenia, increased liver enzymes (AST/ALT), decreased appetite, and

neutropenia [4].

Experimental Protocols for Research

For scientific research, here are the key methodologies related to the assessment of Tenalisib's activity.

1. In Vitro Cell Viability and Apoptosis Assay This protocol is used to determine the anti-proliferative and

pro-apoptotic effects of Tenalisib.

Cell Lines: Can use immortalized B-cell lymphoma cells (e.g., Raji, TOLEDO) or patient-derived

primary lymphoma cells [5] [3].
Compound Treatment: Treat cells with a dose range of Tenalisib (e.g., 0.1 μM to 10 μM) for a set

period (e.g., 72 hours) [3].
Viability Measurement: Assess cell proliferation using an MTT assay after incubation [3].

Apoptosis Detection: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to
distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells [5] [3].

Downstream Signaling Analysis: Evaluate inhibition of the PI3K pathway by measuring
phosphorylation of AKT (pAKT) via western blotting, with EC50 values reported in the nanomolar

range [3].

2. In Vivo Pharmacokinetics (PK) and Efficacy Study This protocol outlines how to assess the drug's

properties in an animal model.

Dosing: Administer Tenalisib orally. In rodent studies, doses as low as 3 mg/kg have shown plasma

concentrations above the effective level for over 6 hours [3].
PK Sampling: Collect blood plasma samples at various time points after administration.

PK Analysis: Use a non-compartmental method to calculate key parameters [5]:
Half-life (T½): Approximately 2-3 hours in rats and dogs [3].

Maximum Concentration (Cmax) and Area Under the Curve (AUC).
Efficacy Models: Evaluate anti-tumor activity in mouse xenograft models engrafted with T-cell

leukemia or lymphoma cells [5].

Pathway and Workflow Visualization
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The following diagram illustrates the core signaling pathway targeted by Tenalisib and the consequent

cellular effects.
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The experimental workflow for evaluating Tenalisib in a research setting, from in vitro testing to in vivo

validation, is outlined below.
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Future Research and Clinical Directions

Current evidence strongly supports the continued development of Tenalisib. Its favorable pharmacokinetic

profile, with rapid absorption and a half-life suitable for twice-daily dosing, makes it a practical candidate for

oral regimens [5]. The synergistic effect observed with romidepsin provides a compelling rationale for

exploring other combination strategies, such as with other epigenetic modifiers or immunomodulatory agents

[4]. Future research should focus on:

Identifying predictive biomarkers for patient selection.
Understanding and managing mechanisms of resistance.
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Exploring its efficacy in other hematologic malignancies where PI3Kδ/γ signaling plays a role.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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